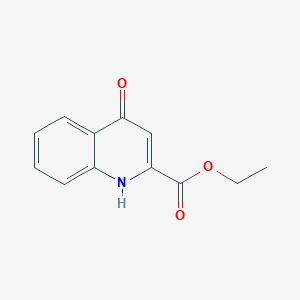

Ethyl 4-hydroxyquinoline-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLREXZGKWWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947692 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-43-2 | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate

CAS Number: 24782-43-2

This technical guide provides a comprehensive overview of Ethyl 4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, also known as Kynurenic acid ethyl ester, possesses the empirical formula C₁₂H₁₁NO₃.[1] It is a solid at room temperature with a melting point range of 216-218 °C.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 24782-43-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2][4] |

| Melting Point | 216-218 °C | [1][2] |

| Boiling Point | 343.7 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 161.7 ± 27.9 °C | [2] |

| Refractive Index | 1.569 | [2] |

| Vapor Pressure | 6.92E-05 mmHg at 25°C | [2] |

| Assay | 96% | [1] |

| InChI Key | UACLREXZGKWWIC-UHFFFAOYSA-N | [1][2] |

| SMILES String | CCOC(=O)c1cc(O)c2ccccc2n1 | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound and other 4-hydroxyquinolines is the Conrad-Limpach reaction .[5] This reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline product.[5]

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction.

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 equivalent) and diethyl 2-oxaloacetate (1.1 equivalents) in a suitable alcohol (e.g., ethanol).

-

Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.

-

Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the condensation.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask.

-

Add a high-boiling point, inert solvent such as mineral oil or diphenyl ether. The recommended ratio is approximately 10-20 mL of solvent per gram of the intermediate.

-

Heat the mixture with stirring to approximately 250-260 °C.

-

Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent. If not, the solvent volume can be reduced under vacuum, or a non-polar solvent like hexanes can be added to induce precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of a cold solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent.

Step 3: Purification

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of a hot solvent. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or dimethylformamide (DMF). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

If the solution is colored, it can be treated with activated charcoal and then filtered while hot through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Caption: Workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[6] While specific data for this compound is limited, the biological activities of its derivatives provide insights into its potential therapeutic applications.

Cytotoxic Activity

Many 4-hydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] A plausible mechanism of action involves the induction of apoptosis. This may occur through the inhibition of key survival kinases, such as Akt, leading to the activation of pro-apoptotic proteins like Bad and Bax. This, in turn, triggers the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to programmed cell death.

Caption: Hypothetical signaling pathway for apoptosis induction by 4-hydroxyquinolines.

Antimicrobial Activity

The antimicrobial properties of 4-hydroxyquinoline derivatives are well-documented. A primary mechanism of action is believed to be the chelation of essential metal ions, such as iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺), which are crucial for bacterial enzymatic activity and overall metabolism. By sequestering these ions, the compounds disrupt vital cellular processes, leading to the inhibition of bacterial growth.

Caption: Proposed mechanism of antimicrobial action via metal chelation.

Antioxidant and Anti-inflammatory Activity

Derivatives of 4-hydroxyquinoline have shown potential as antioxidant and anti-inflammatory agents.[6] The antioxidant activity is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The anti-inflammatory effects may be linked to the inhibition of enzymes such as lipoxygenases (LOX), which are involved in the inflammatory cascade.

Caption: Dual antioxidant and anti-inflammatory mechanisms of 4-hydroxyquinolines.

Conclusion

This compound is a versatile scaffold with significant potential for the development of new therapeutic agents. Its synthesis via the Conrad-Limpach reaction is well-established, and the broader class of 4-hydroxyquinolines exhibits a range of promising biological activities. Further research into the specific mechanisms of action of this compound and its derivatives will be crucial for realizing its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 4-hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry. This document summarizes key quantitative data, details standard experimental methodologies for their determination, and presents logical workflows and relevant biological pathways to support advanced research and development.

Core Physicochemical Data

This compound, also known as Kynurenic acid ethyl ester, possesses a unique set of properties that influence its behavior in chemical and biological systems. The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the latter generally predominating in solid and solution states. This tautomerism influences its hydrogen bonding capacity, polarity, and pKa values.

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| CAS Number | 24782-43-2 | |

| Melting Point | 216-218 °C (lit.) | |

| Boiling Point | 343.7 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | N/A |

| Water Solubility | Sparingly soluble | Inferred from LogP |

| pKa (Predicted) | Acidic (enol): ~9-11, Basic (N): ~2-3 | [2][3] |

| LogP (Octanol-Water) | 2.0 (XLogP3) | N/A |

| Flash Point | 161.7 ± 27.9 °C (Predicted) | N/A |

| Refractive Index | 1.569 (Predicted) | N/A |

| Vapor Pressure | 6.92E-05 mmHg at 25°C (Predicted) | N/A |

Note: Some values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following are standard, detailed methodologies for key experiments.

Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental characterization of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (216°C).

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption and membrane permeability.[5]

Methodology:

-

Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[6][7]

-

Sample Preparation: A stock solution of this compound is prepared in the pre-saturated n-octanol.

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the pre-saturated aqueous buffer in a sealed flask or vial.

-

Equilibration: The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature until equilibrium is reached (typically several hours).[5]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[6]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the extent of ionization of a compound at a given pH. This is vital for understanding solubility, absorption, and receptor interaction.[8]

Methodology:

-

Apparatus Calibration: A pH meter is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: A solution of this compound is prepared at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low. The ionic strength is kept constant using an inert salt like KCl (0.15 M).[8][9]

-

Titration Setup: The sample solution is placed in a jacketed vessel at a constant temperature, and the calibrated pH electrode is immersed. The solution is stirred continuously. To remove dissolved CO₂, the solution is purged with nitrogen gas before and during the titration.[8][9]

-

Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. It is then titrated with small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[8]

-

Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate. The titration continues until the pH reaches a basic value (e.g., pH 12).

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the inflection points of the curve or by analyzing the first derivative plot. The experiment should be repeated at least three times to ensure reproducibility.[8]

Biological Context and Signaling Pathways

This compound is the ethyl ester of Kynurenic acid (KYNA), a significant metabolite of the tryptophan-kynurenine pathway.[10][11] KYNA is an endogenous antagonist of ionotropic glutamate receptors and has demonstrated neuroprotective effects.[11][12] More recently, KYNA has been identified as a signaling molecule in metabolic and immune regulation, primarily through its action on the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[10][13] The ester form may act as a prodrug, potentially offering improved bioavailability and ability to cross the blood-brain barrier.[12]

Kynurenic Acid Signaling Pathway

The diagram below illustrates the key signaling interactions of Kynurenic acid, the parent acid of the title compound.

References

- 1. Ethyl-4-hydroxy-2-chinolincarboxylat 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 4-Hydroxyquinoline (HMDB0246466) [hmdb.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]

An In-depth Technical Guide to the Tautomerism of Ethyl 4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to the versatile reactivity and biological activity of its quinoline core. A critical aspect of its chemical behavior is the existence of a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. The position of this equilibrium is paramount as it dictates the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomerism of this compound, presenting quantitative data, detailed experimental and computational protocols, and visualizations to aid in its study and application in drug development.

The Tautomeric Equilibrium

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the enol form (this compound) and the keto form (ethyl 1,4-dihydro-4-oxoquinoline-2-carboxylate).

Caption: Tautomeric equilibrium of this compound.

In the solid state and in most common solvents, the equilibrium heavily favors the keto tautomer. This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality within the quinolone ring system. The presence of an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester further stabilizes the keto form.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of this compound is not extensively reported, studies on closely related 4-hydroxyquinoline derivatives provide valuable insights. The tautomeric ratio is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Table 1: Expected Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | Keto Tautomer (4-quinolone) | Enol Tautomer (4-hydroxyquinoline) |

| ¹H NMR | N-H proton signal (often broad, δ > 10 ppm) | Absence of N-H signal, presence of O-H signal |

| C3-H proton signal (vinyl proton, δ ~ 6.0-6.5 ppm) | C3-H proton signal (aromatic proton, δ > 7.0 ppm) | |

| ¹³C NMR | C4 carbonyl carbon signal (δ > 170 ppm) | C4 carbon signal (aromatic carbon bearing -OH, δ ~ 150-160 ppm) |

| IR Spectroscopy | Strong C=O stretching vibration (1650-1680 cm⁻¹) | Absence of strong C=O stretch in the quinolone region |

| N-H stretching vibration (broad, ~3200-3400 cm⁻¹) | Broad O-H stretching vibration |

Experimental Protocols for Tautomerism Studies

A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough investigation of the tautomeric equilibrium.

Synthesis of this compound

A common synthetic route is the Conrad-Limpach reaction.[1][2]

Protocol:

-

Aniline Condensation: React aniline with diethyl malonate at elevated temperatures (e.g., 140-150 °C) to form ethyl 3-anilinoacrylate.

-

Cyclization: Heat the resulting ethyl 3-anilinoacrylate in a high-boiling point solvent (e.g., diphenyl ether) to approximately 250 °C to induce cyclization.

-

Purification: After cooling, the product, this compound, precipitates and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the different tautomers in solution.[3]

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the chemical shifts and multiplicities of the aromatic protons and the C3-H proton.

-

Look for a broad singlet in the downfield region (δ > 10 ppm) characteristic of the N-H proton of the keto tautomer.

-

Integrate the signals corresponding to each tautomer to determine their relative concentrations.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the key diagnostic signal for the keto form, which is the C4 carbonyl carbon resonance typically found above 170 ppm.[4]

-

The corresponding C4 signal for the enol form will be in the aromatic region, shielded by about 10-20 ppm.

-

-

2D NMR (Optional):

-

Perform HSQC and HMBC experiments to confirm the assignment of proton and carbon signals to their respective tautomers.

-

Caption: General experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectra in different solvents or at different pH values. The keto and enol forms will have distinct chromophores and thus different absorption maxima.[5]

Protocol:

-

Solution Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer. The more conjugated enol form is expected to have a longer wavelength absorption band compared to the keto form.

-

By deconvoluting the overlapping spectra, the relative concentrations of the tautomers can be estimated.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.[6]

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For solution-phase studies, use an appropriate IR-transparent solvent and cell.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Look for a strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the quinolone ring in the keto tautomer.

-

Identify the broad N-H stretching band around 3200-3400 cm⁻¹ for the keto form.

-

The enol form will lack the strong quinolone C=O stretch and will show a broad O-H stretching band.

-

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[7]

Protocol:

-

Structure Building: Build the 3D structures of both the enol and keto tautomers of this compound using a molecular modeling software.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[7]

-

Confirm that the optimized structures are true minima by ensuring the absence of imaginary frequencies.

-

-

Energy Calculation:

-

Calculate the electronic energies, zero-point vibrational energies, and Gibbs free energies for each tautomer.

-

The relative stability of the tautomers can be determined from the difference in their Gibbs free energies (ΔG).

-

-

Spectra Simulation:

-

Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.

-

Caption: Workflow for DFT analysis of tautomer stability.

Relevance in Drug Development

The tautomeric state of a drug molecule is of paramount importance in drug design and development as it directly influences its pharmacokinetic and pharmacodynamic properties.

-

Receptor Binding: The keto and enol forms of this compound present different hydrogen bond donor-acceptor patterns and three-dimensional shapes. The keto form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the enol form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor in the ester group. This difference can lead to distinct binding affinities and selectivities for a biological target. For instance, many kinase inhibitors with a quinolone scaffold rely on the N-H and C=O groups for key interactions in the ATP-binding pocket.

-

Physicochemical Properties: The tautomeric equilibrium affects properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Signaling Pathways: While specific signaling pathways directly modulated by the individual tautomers of this compound are not yet fully elucidated, the broader class of 4-quinolones is known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[8][9] These activities often stem from the inhibition of enzymes such as topoisomerases or kinases. The predominance of the keto tautomer is likely crucial for these interactions, as it mimics the hydrogen bonding pattern of endogenous ligands.

Caption: Logical relationship of tautomerism to drug development.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has profound implications for its application in drug discovery and development. A thorough understanding and characterization of the predominant tautomeric form and the factors governing the equilibrium are essential for rational drug design. This guide provides a framework of experimental and computational protocols to enable researchers to investigate this phenomenon and leverage the unique properties of each tautomer for the development of novel therapeutics. The prevalence of the keto form under physiological conditions suggests that drug design efforts should primarily focus on this tautomer, while also considering the potential for the enol form to be present in specific microenvironments.

References

- 1. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Ethyl 4-hydroxyquinoline-2-carboxylate and its derivatives. Due to the limited availability of specific crystallographic data for the title compound, this paper presents a detailed examination of closely related structures to offer valuable insights into its potential solid-state conformation, intermolecular interactions, and experimental protocols. The information herein is intended to support research and development efforts in medicinal chemistry and material science.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 4-hydroxyquinoline-2-carboxylate scaffold, in particular, is a key pharmacophore in various biologically active molecules.[2][3] Understanding the three-dimensional structure and intermolecular interactions of these compounds at a molecular level is crucial for rational drug design and the development of new therapeutic agents. This guide summarizes the available crystallographic data for analogues of this compound, details relevant experimental procedures, and visualizes key workflows.

Physicochemical Properties

Basic physicochemical properties for Ethyl 4-hydroxy-2-quinolinecarboxylate have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | [4] |

| Molecular Weight | 217.22 g/mol | [4][5] |

| CAS Number | 24782-43-2 | [4] |

| Melting Point | 216-218 °C (lit.) | [4] |

Synthesis and Crystallization

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction.[2][6] While a specific detailed protocol for this compound is not available in the provided results, a general workflow can be inferred from the synthesis of related compounds.

Caption: General workflow for the synthesis and purification of 4-hydroxyquinoline esters.

General Synthetic Procedure

The Conrad-Limpach reaction typically involves the condensation of an aniline derivative with a β-ketoester.[2] For the synthesis of the title compound, this would likely involve the reaction of an anthranilic acid derivative with diethyl malonate, followed by cyclization. Another common route is the Pfitzinger condensation reaction.[3]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvent systems for related compounds include DMF/EtOH and ethanol.[7] For a related compound, colorless rectangular crystals grew after 4 days from a solution of petroleum ether and ethyl acetate.[8]

Crystal Structure Analysis of Related Compounds

While specific crystallographic data for this compound is not available in the provided search results, detailed analyses of closely related compounds offer significant insights.

Crystal Data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate

The crystal structure of this analogue reveals a triclinic system.[8] The quinoline ring system is nearly planar, and the structure is stabilized by intermolecular C-H···O hydrogen bonds.[8]

| Parameter | Value |

| Formula | C₂₁H₂₁NO₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3444 (3) |

| b (Å) | 9.3508 (4) |

| c (Å) | 12.2723 (5) |

| α (°) | 104.079 (2) |

| β (°) | 97.282 (2) |

| γ (°) | 93.904 (2) |

| V (ų) | 916.43 (6) |

| Z | 2 |

Table 1: Crystallographic data for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate.[8]

Crystal Data for 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione

This related compound crystallizes in a monoclinic system.[7] The structure is characterized by strong intramolecular hydrogen bonds that play a significant role in the crystal packing.[7] The molecules are connected by N-H···O hydrogen bonds, forming a 2D network.[7]

| Parameter | Value |

| Formula | C₁₄H₁₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Table 2: Crystallographic data for a related pyrano[3,2-c]quinoline derivative.[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. The following sections outline the typical procedures for synthesis and structural analysis based on the available literature for related compounds.

Synthesis and Purification Protocol

A general procedure for synthesizing quinoline derivatives is as follows:

-

A mixture of the appropriate isatin and a compound with an active methylene group is refluxed in the presence of a base like potassium hydroxide in an ethanol/water mixture.[3]

-

The reaction mixture is then cooled and acidified to precipitate the crude product.[3]

-

For esterification, the resulting carboxylic acid is refluxed with absolute ethanol and a catalytic amount of concentrated sulfuric acid.[8]

-

The completion of the reaction is monitored by TLC.[8]

-

The crude product is purified by column chromatography on silica gel.[8]

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies are typically performed on a diffractometer equipped with a Photon detector at low temperatures (e.g., 123 K) using Cu-Kα radiation (λ = 1.54178 Å).[7]

-

Data Collection: Data is collected using a diffractometer such as a Bruker D8 Venture or Bruker X8 Proteum.[7][8]

-

Structure Solution and Refinement: Dual space methods are used for structure solution, and refinement is carried out using software like SHELXL.[7] Hydrogen atoms can be localized by difference electron density determination and refined using a riding model.[7]

Biological Significance

Derivatives of 4-hydroxyquinoline exhibit a broad spectrum of biological activities. They have been investigated as potential cytotoxic agents against cancer cells.[2] Some have shown antibacterial effects, which led to the development of fluoroquinolone antibiotics.[2] Furthermore, certain 4-quinoline carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making them attractive targets for cancer and autoimmune disease therapies.[3] The carboxylate group in these molecules often forms crucial interactions, such as salt bridges and hydrogen bonds, with active site residues of target enzymes.[3]

Conclusion

This technical guide has synthesized the available information on the crystal structure analysis of this compound and its analogues. While a dedicated crystallographic study for the title compound is not yet publicly available, the data from closely related structures provides a strong foundation for understanding its likely solid-state properties. The presented experimental protocols and workflows offer a practical guide for researchers in the field. Further investigation to obtain the specific crystal structure of this compound is warranted to fully elucidate its structure-activity relationships and to guide future drug development efforts.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-hydroxy-2-quinolinecarboxylate 96 24782-43-2 [sigmaaldrich.com]

- 5. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. DSpace [helda.helsinki.fi]

- 8. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 4-hydroxyquinoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, unified spectroscopic dataset for this specific molecule in publicly accessible literature, this guide presents a compilation of available data, supplemented with information from closely related analogs to provide a robust analytical profile. The methodologies detailed herein offer standardized protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the structural elucidation and characterization of this compound and its derivatives.

Spectroscopic Data

Table 1: 1H NMR Spectral Data

No complete 1H NMR data for this compound was found in the public domain. The following data for a related compound, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is provided for comparative purposes.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | |||

| 1.45 | t | 3H | -CH3 |

| 4.49 | q | 2H | -OCH2- |

| 7.5-8.5 | m | 4H | Aromatic-H |

| 12.1 | s | 1H | -OH |

Source: Adapted from publicly available data for similar quinoline derivatives.[1]

Table 2: 13C NMR Spectral Data

No complete 13C NMR data for this compound was found. The following data for 4-Hydroxyquinoline is provided to indicate the expected shifts for the core quinoline structure.

| Chemical Shift (δ) ppm | Assignment |

| Data for 4-Hydroxyquinoline | |

| 98.2 | C3 |

| 119.1 | C4a |

| 122.5 | C5 |

| 125.0 | C7 |

| 125.8 | C6 |

| 131.9 | C8 |

| 140.8 | C8a |

| 143.7 | C2 |

| 177.5 | C4 |

Source: Adapted from publicly available data for 4-Hydroxyquinoline.[2]

Table 3: Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not detailed in the search results. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| 1620-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

The molecular weight of this compound is 217.22 g/mol .[3] The expected molecular ion peak in a mass spectrum would be observed at m/z = 217.

| m/z | Relative Intensity (%) | Assignment |

| 217 | - | [M]+ |

| 172 | - | [M - OCH2CH3]+ |

| 144 | - | [M - COOCH2CH3]+ |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of the sample for 1H NMR and 20-25 mg for 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred for compounds with hydroxyl groups.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

1H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

13C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

-

Record the spectrum, typically in the range of 4000-400 cm-1.

-

Perform a background scan of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

2. Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam.[5]

-

Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.[4]

3. Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]

- 2. 4-Hydroxyquinoline(611-36-9) 13C NMR [m.chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide on the Solubility of Ethyl 4-hydroxyquinoline-2-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility of Ethyl 4-hydroxyquinoline-2-carboxylate. However, a thorough literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. The following sections, therefore, present key physicochemical properties, a discussion on expected solubility based on structural characteristics, and a generalized experimental protocol for solubility determination. This information is intended to serve as a valuable reference for researchers.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in solution.

| Property | Value | Reference |

| CAS Number | 24782-43-2 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1][4] |

| Melting Point | 216-218 °C (lit.) | [1] |

| Appearance | Solid | [4] |

| InChI Key | UACLREXZGKWWIC-UHFFFAOYSA-N | [1] |

| SMILES String | CCOC(=O)c1cc(O)c2ccccc2n1 | [1] |

Qualitative Solubility Profile and Theoretical Considerations

While quantitative data is unavailable, the solubility of this compound can be inferred from its structure and the general principles of solubility. The molecule possesses both polar and non-polar characteristics.

-

Polar Features: The presence of a hydroxyl (-OH) group and an ester (C=O) group allows for hydrogen bonding with polar solvents. The nitrogen atom in the quinoline ring can also participate in hydrogen bonding.

-

Non-Polar Features: The bicyclic aromatic quinoline core is hydrophobic and will contribute to solubility in non-polar organic solvents.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit some degree of solubility in a range of common laboratory solvents. It is likely to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the polar groups can be solvated. Its solubility in alcohols like ethanol and methanol is also expected to be significant due to hydrogen bonding capabilities. In non-polar solvents such as hexane or toluene, the solubility is expected to be limited due to the presence of the polar functional groups. The parent compound, quinoline, is noted to be soluble in many organic solvents[4][5].

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers needing to determine the precise solubility of this compound, the shake-flask method is a reliable and commonly used technique[5]. This method involves achieving equilibrium between the solid solute and the solvent, followed by quantification of the dissolved compound.

3.1. Materials and Equipment

-

This compound

-

Selected common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of excess solid should be maintained throughout this period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered sample solutions with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample solutions and determine the concentration of the dissolved this compound by referring to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL or mol/L) = Concentration from calibration curve × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the solubility of this compound using the shake-flask method.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Khan Academy [khanacademy.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a representative synthetic approach for Ethyl 4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development.

Core Compound Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 217.22 g/mol | [1][2][4][5][6] |

| CAS Number | 24782-43-2 | [1][2][3][4] |

| Melting Point | 216-218 °C | [2][3] |

Experimental Protocols: Synthesis of 4-Hydroxyquinoline Derivatives

The synthesis of 4-hydroxyquinoline-2-carboxylate esters is classically achieved through cyclization reactions. One of the most relevant and established methods is the Conrad-Limpach reaction . The following protocol describes a generalized procedure adaptable for the synthesis of this compound.

Reaction Principle: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the target molecule, the reactants would be aniline and diethyl oxalacetate (or a similar derivative).

Step-by-Step Methodology:

-

Condensation (Formation of Enamine):

-

Aniline and diethyl oxalacetate are mixed, typically in a solvent like ethanol.

-

A catalytic amount of acid (e.g., a drop of sulfuric acid or acetic acid) is often added to facilitate the reaction.

-

The mixture is stirred at room temperature or with gentle heating to form the intermediate enamine, ethyl 3-anilino-2,3-dioxopropanoate. Water is eliminated during this step.

-

-

Thermal Cyclization:

-

The solvent is removed from the reaction mixture, often under reduced pressure.

-

The resulting crude enamine is added to a high-boiling point solvent, such as Dowtherm A or paraffin oil.

-

The mixture is heated to a high temperature (typically 240-260 °C). This high temperature provides the energy required for the intramolecular cyclization (a 4π-electrocyclization followed by tautomerization).

-

During this step, ethanol is eliminated, and the quinoline ring system is formed.

-

-

Isolation and Purification:

-

After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is allowed to cool.

-

The high-boiling solvent is decanted or removed. The crude product often precipitates upon cooling.

-

The solid product is washed with a non-polar solvent (e.g., petroleum ether or hexanes) to remove residual high-boiling solvent.

-

Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

-

Visualized Workflow and Pathways

To clearly illustrate the logical flow of the synthesis, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Conrad-Limpach Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Conrad-Limpach synthesis is a cornerstone reaction in heterocyclic chemistry for the preparation of 4-hydroxyquinolines, which are pivotal structural motifs in numerous biologically active compounds and pharmaceutical agents.[1] This two-step method involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline product.[1] These application notes provide a comprehensive overview, detailed experimental protocols, and key quantitative data to facilitate the successful synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate.

Introduction

Quinolines and their derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2] The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, offers a reliable route to 4-hydroxyquinolines.[3][4] The reaction's success is contingent on carefully controlling the reaction conditions, particularly the temperature of the initial condensation to favor the kinetic product and the high temperature required for the subsequent cyclization.

Reaction Principle

The synthesis proceeds in two distinct stages:

-

Enamine Formation: Aniline reacts with a β-ketoester (in this case, diethyl 1,3-acetonedicarboxylate) at moderate temperatures. This step, often catalyzed by a small amount of acid, yields the kinetic product, a β-aminoacrylate (an enamine).[1]

-

Thermal Cyclization: The isolated β-aminoacrylate intermediate undergoes an intramolecular electrocyclic ring closure at high temperatures, typically around 250 °C, with the elimination of an alcohol to form the final 4-hydroxyquinoline product.[1][3] The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Conrad-Limpach reaction.

Step 1: Synthesis of Ethyl 3-(phenylamino)but-2-enoate (Enamine Intermediate)

Materials:

-

Aniline

-

Diethyl 1,3-acetonedicarboxylate

-

Toluene

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in a suitable solvent such as toluene, add the diethyl 1,3-acetonedicarboxylate (1.1 eq).[1]

-

Add a catalytic amount of a weak acid, for instance, a few drops of glacial acetic acid.[1]

-

Heat the mixture to reflux. To facilitate the removal of water formed during the condensation, equip the reaction vessel with a Dean-Stark apparatus.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). This reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can often be used in the next step without further purification.[1]

Step 2: Thermal Cyclization to this compound

Materials:

-

Crude Ethyl 3-(phenylamino)but-2-enoate

-

High-boiling solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene or Hexanes (for washing)

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, combine the crude β-aminoacrylate intermediate from Step 1 and a high-boiling point solvent.[5] A recommended ratio is approximately 10-20 mL of solvent per gram of the intermediate.[1]

-

Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid to the stirred mixture.[5][6]

-

Heat the reaction mixture to reflux (typically around 250-260 °C). The ethanol produced during the reaction will be removed by distillation.[1][6]

-

Continue heating at reflux for the required time, which is generally between 30 to 60 minutes, while monitoring the removal of ethanol.[1][6] During this period, the 4-hydroxyquinoline product may begin to precipitate.[5][6]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1][6]

-

Collect the solid product by vacuum filtration and wash it with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.[5][6]

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of Thermal Cyclization

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl Benzoate | 199 | 25 |

| Ethyl Benzoate | 212 | 41 |

| Propyl Benzoate | 231 | 58 |

| Iso-butyl Benzoate | 242 | 66 |

| 1,2,4-Trichlorobenzene | 214 | 55 |

| 2-Nitrotoluene | 222 | 59 |

| 2,6-di-tert-butylphenol | 253 | 68 |

| Dowtherm A | 257 | 78 |

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative using various high-boiling solvents. The yield generally improves with solvents having a boiling point above 250 °C.[6]

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low to no yield of the desired 4-hydroxyquinoline | 1. Incomplete initial condensation.2. Cyclization temperature too low.[5]3. Inefficient heat transfer. | 1. Ensure the initial condensation is complete by monitoring the reaction (e.g., by TLC). Consider extending the reaction time.[5]2. Use a high-boiling point solvent to ensure the reaction mixture reaches the required temperature for cyclization (~250°C).[5]3. Employ a suitable high-boiling solvent and a reliable heating mantle with a temperature controller.[5] |

| Formation of the 2-hydroxyquinoline isomer (Knorr product) | Reaction temperature of the initial condensation is too high. The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[5] | Control the initial condensation temperature. Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate.[5] |

| Reaction mixture becomes a thick, unmanageable tar | Polymerization or side reactions at high temperatures. | Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and facilitate heat transfer.[5] |

| Incomplete cyclization | Insufficient heating time or temperature. | Ensure the reaction is maintained at the optimal cyclization temperature (around 250°C) for a sufficient duration.[5] |

Applications in Drug Development

The 4-hydroxyquinoline-2-carboxylate scaffold is a versatile starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[7] This scaffold is a key component in the development of agents with various biological activities, including antiallergy, antimalarial, and anticancer properties.[2][8] The ability to synthesize this core structure efficiently through the Conrad-Limpach synthesis is therefore of significant interest to medicinal chemists and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Introduction

The Pfitzinger reaction, also referred to as the Pfitzinger-Borsche reaction, is a fundamental chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction facilitates the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a base.[1][2] The resulting quinoline-4-carboxylic acid core is a significant structural motif found in numerous biologically active compounds. This privileged scaffold is of high interest to researchers in drug discovery and development due to its prevalence in compounds exhibiting antitumor, antiviral, antibacterial, and antimalarial properties.[1][3] These application notes provide a comprehensive overview of the Pfitzinger reaction, its mechanism, detailed experimental protocols, and a summary of reported yields.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-defined sequence of steps. The process is initiated by the hydrolysis of the amide bond in isatin, catalyzed by a base like potassium hydroxide, which opens the ring to form a keto-acid intermediate.[1][2][4] While this intermediate can be isolated, it is typically generated in situ. Subsequently, the aniline derivative of the intermediate reacts with the carbonyl compound to form an imine, which then undergoes tautomerization to a more stable enamine.[2][4] The final step involves an intramolecular cyclization of the enamine, followed by a dehydration step to yield the aromatic quinoline-4-carboxylic acid.[1][2]

Applications in Drug Development

The quinoline-4-carboxylic acid scaffold is a key pharmacophore in a wide array of therapeutic agents. The Pfitzinger reaction provides a versatile and efficient pathway to access a diverse library of these valuable compounds for screening and lead optimization in drug discovery programs.[1] Derivatives have been investigated for their potential as:

-

Anticancer agents: Certain derivatives have demonstrated the ability to intercalate with DNA, resulting in antitumor activity.[3]

-

Antiviral agents: Some compounds have shown promise as anti-HIV agents.[1][3]

-

Antibacterial agents: The quinoline core is a well-established scaffold in the discovery of antibacterial drugs.[3]

-

Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction. A general workflow for the synthesis and purification is illustrated below.

Protocol 1: Conventional Heating Method

This generalized protocol is based on several reported procedures for the synthesis of quinoline-4-carboxylic acids.[1][3][5]

Materials:

-

Isatin (1.0 eq)

-

Carbonyl compound (e.g., ketone) (1.0-2.2 eq)

-

Potassium hydroxide (KOH) (3.0-4.0 eq)

-

Ethanol (or other suitable protic solvent)

-

Water

-

Diethyl ether (or other non-polar organic solvent for extraction)

-

Dilute hydrochloric acid (HCl) or acetic acid

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (e.g., 0.2 mol) in a minimal amount of water, then add ethanol (e.g., 25-40 mL).[3][5]

-

Add isatin (e.g., 0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1][5]

-

To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol).[1]

-

Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours.[3][5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid product.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][3]

-

Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[1]

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Microwave-Assisted Method

This method offers a significant reduction in reaction time compared to conventional heating.[1]

Materials:

-

Isatin (1.0 eq, e.g., 10.0 mmol)

-

Carbonyl compound (1.0-1.5 eq)

-

33% aqueous potassium hydroxide (KOH) solution (e.g., 15 mL)

-

Ice-water mixture

-

Acetic acid

Procedure:

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

-

To this solution, add the appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone, 10.0 mmol).[1]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for a specified time (e.g., 9 minutes).[1]

-

After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Pour the filtrate into an ice-water mixture (e.g., 100 mL) and acidify with acetic acid.[1]

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[1]

Data Presentation: Reaction Yields

The yield of the Pfitzinger reaction is dependent on the substrates and reaction conditions used. The following tables summarize reported yields for various syntheses.

Table 1: Reaction of Isatin with Various Carbonyl Compounds (Conventional Heating)

| Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone | KOH | Ethanol/Water | Reflux | 70 | [4] |

| Methyl ethyl ketone | NaOH | Water | 8 | 89 | [6] |

| Butan-2-one | KOH | Ethanol | 24 | 84 | [6] |

| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 | [5] |

| Cyclohexanone | KOH | Ethanol | - | - | [6] |

| 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [7] |

| Acetone | KOH | Ethanol/Water | - | 81 | [8] |

| Methyl cyclopropyl ketone | - | - | - | - |[8] |

Table 2: Reaction of Substituted Isatins with Ketones

| Isatin Derivative | Carbonyl Compound | Base | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| 5-Methylisatin | Phenoxyacetone | - | - | 2,6-dimethyl-3-phenoxy-quinoline-4-carboxylic acid | [7] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | 36 | 5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid | [7] |

| α-Naphthisatin | Acetone | KOH | 70 | Benzo[f]quinoline derivative | [9] |

| 5,6-difluoroisatin | Acetone | - | 79 | 6,7-difluoro-2-methylquinoline-4-carboxylic acid | [9] |

| β-Naphthisatin | Ketone (C6H13COCH3) | KOH | ~100 | Tricyclic condensed compound |[8][9] |

Note: Reaction conditions such as temperature and solvent were not always specified in the summarized literature.

Variations of the Pfitzinger Reaction

Halberkann Variant: A notable variation is the Halberkann reaction, where N-acyl isatins are reacted with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[2] This modification provides an alternative route to differently substituted quinoline cores.

The Pfitzinger reaction remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids, which are of great importance in medicinal chemistry and drug development.[1][4] Its operational simplicity, use of readily available starting materials, and the ability to generate diverse molecular scaffolds make it a cornerstone reaction for researchers in the field. The development of more efficient protocols, such as microwave-assisted synthesis, has further enhanced its utility, allowing for rapid access to libraries of these important heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate from Aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-hydroxyquinoline-2-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its quinoline core is a prevalent scaffold in numerous drugs, including antimalarials, antibiotics, and anticancer agents. The synthesis of this compound from aniline is most commonly achieved through the Gould-Jacobs reaction, a reliable and versatile method for constructing the quinoline ring system.[1][2][3] This document provides detailed protocols for both conventional thermal and microwave-assisted synthesis of this compound, along with its applications and characterization data.

Reaction Scheme: The Gould-Jacobs Reaction

The synthesis of this compound from aniline proceeds via the Gould-Jacobs reaction.[1][2][3] This reaction involves two primary steps:

-

Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) through nucleophilic substitution to form the intermediate, diethyl anilinomethylenemalonate. This step typically involves the loss of an ethanol molecule.[1][2]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at a high temperature, followed by tautomerization, to yield the final product, this compound, which exists in equilibrium with its 4-oxo tautomer.[1][2][4]

Applications in Research and Drug Development

Quinolines are a significant class of compounds in medicinal chemistry.[4][5] this compound and its derivatives have been investigated for a range of therapeutic applications:

-

Antimalarial Agents: The quinoline core is fundamental to several antimalarial drugs.[2]

-

Antibiotics: Quinolone antibiotics, a major class of broad-spectrum antibacterial agents, are structurally related to the product.[4][6]

-

Anticancer Research: Certain quinoline derivatives have shown potential as anticancer agents.[7]

-

Central Benzodiazepine Receptor Antagonists: Derivatives have been synthesized and evaluated for their activity at central benzodiazepine receptors.[1][2]

Experimental Protocols

Two primary methods for the synthesis are detailed below: a classical thermal approach and a modern microwave-assisted method.

Protocol 1: Classical Thermal Synthesis

This protocol is based on the traditional Gould-Jacobs reaction methodology, which involves a two-step heating process.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (solvent for cyclization)

-

Ethanol (for washing)

-

Ice-cold acetonitrile (for washing)[4]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus (optional, for solvent removal)

-

Büchner funnel and flask

-

Magnetic stirrer and stir bar

Procedure:

Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate [8]

-

In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 - 1.1 equivalents).

-

Heat the mixture at approximately 90-100 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of aniline.

-

Upon completion, the intermediate diethyl anilinomethylenemalonate is formed. This intermediate can be isolated or used directly in the next step.

Step 2: Thermal Cyclization [8]

-

The crude diethyl anilinomethylenemalonate is added to a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to a high temperature, typically around 240-250 °C, to induce intramolecular cyclization.[8]

-